

Validating MSDC-0160's Effect on Mitochondrial Respiration: A Comparative Guide

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Compound of Interest		
Compound Name:	MSDC 0160	
Cat. No.:	B1668645	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MSDC-0160's performance in modulating mitochondrial respiration against other relevant compounds. It includes a summary of experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to MSDC-0160

MSDC-0160 is an investigational drug that acts as a modulator of the mitochondrial pyruvate carrier (MPC).[1][2] It belongs to the thiazolidinedione (TZD) class of compounds, which are known for their insulin-sensitizing effects.[1][3] Originally developed for type 2 diabetes, MSDC-0160 is now primarily being investigated for its potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.[2][4][5]

A key feature of MSDC-0160 is its mechanism of action, which distinguishes it from earlier TZDs like pioglitazone and rosiglitazone. While these first-generation drugs primarily act by activating the transcription factor PPARy (peroxisome proliferator-activated receptor gamma), MSDC-0160 has a significantly lower affinity for PPARy.[3][6] Instead, its therapeutic effects are attributed to the inhibition of the MPC, a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[3][6][7] This selective action on the mitochondrial target of thiazolidinediones (mTOT) allows it to modulate metabolism with a reduced risk of the side effects associated with strong PPARy activation.[8]



By inhibiting the MPC, MSDC-0160 effectively limits the entry of pyruvate, a key product of glycolysis, into the tricarboxylic acid (TCA) cycle. This forces a metabolic shift, compelling cells to increase their reliance on alternative energy sources such as fatty acid beta-oxidation and glutamate oxidation to maintain energy homeostasis.[5][10][11] This re-routing of metabolism has downstream effects on various cellular signaling pathways, including the mTOR pathway, which is implicated in autophagy and cellular stress responses.[7][11]

Comparative Performance Data

The following tables summarize the quantitative data on the inhibitory activity of MSDC-0160 and comparable compounds on their primary targets and on mitochondrial respiration.

Table 1: Inhibitory Potency on Target Receptors

Compound	Target	Potency Metric	Value (μM)	Reference
MSDC-0160	Mitochondrial Pyruvate Carrier (MPC)	IC50	1.2	[3]
PPARy	IC50	31.65	[3]	
Mitochondrial Membranes	IC50	1.3	[6]	_
PPARy	EC50	23.7	[6]	
Pioglitazone	Mitochondrial Membranes	IC50	1.2	[6]
PPARy	EC50	1.2	[6]	
Rosiglitazone	Pyruvate-driven Respiration	IC50	~10	[6][12]
UK-5099	Pyruvate-driven Respiration	IC50	~0.05	[6][12]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

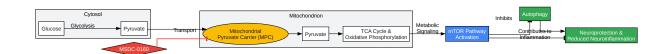


Table 2: Effect on Pyruvate-Driven Mitochondrial Respiration

Compound	Cell Type	Potency Metric	Value (μM)	Reference
MSDC-0160	Neonatal Rat Ventricular Myocytes	IC50	1.8	[6][12]
Human Skeletal Muscle Myotubes	IC50	2.1	[6][12]	
Brown Adipose Tissue Precursors	IC50	1.6	[6][12]	-
Rat Cortical Neurons	IC50	1.7	[6][12]	-

Signaling Pathway and Experimental Workflow Mechanism of Action of MSDC-0160

MSDC-0160's primary mechanism involves the direct inhibition of the Mitochondrial Pyruvate Carrier (MPC). This action blocks the transport of pyruvate into the mitochondrial matrix, leading to a cascade of metabolic and signaling changes. The reduction in mitochondrial pyruvate limits the TCA cycle, forcing a metabolic switch towards fatty acid and amino acid oxidation. This shift in cellular energy balance leads to the attenuation of the mTOR signaling pathway, which in turn promotes autophagy. This modulation of metabolism and autophagy is believed to underlie its neuroprotective effects.[7][11]





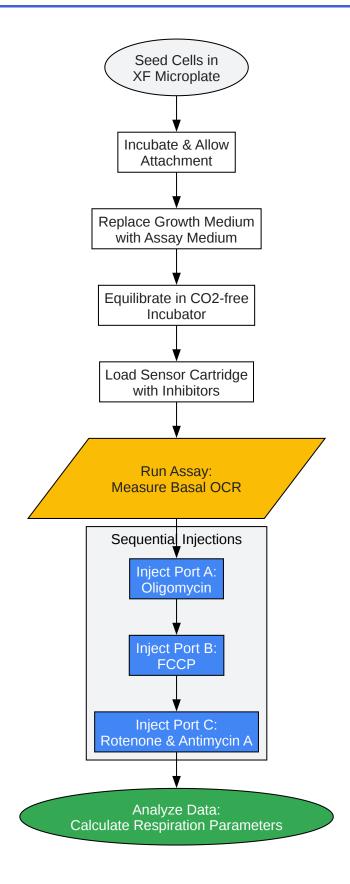
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Caption: MSDC-0160 inhibits the MPC, altering metabolism and mTOR signaling.

Experimental Workflow: Mitochondrial Respiration Assay

The effect of compounds like MSDC-0160 on mitochondrial respiration is commonly assessed using extracellular flux analyzers (e.g., Seahorse XF). The "Mito Stress Test" protocol involves measuring the oxygen consumption rate (OCR) of living cells in real-time while sequentially injecting a series of mitochondrial inhibitors. This allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.





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Caption: Workflow for a Seahorse XF Cell Mito Stress Test experiment.



Experimental Protocols High-Resolution Respirometry in Permeabilized Cells

This method provides detailed insights into the function of specific parts of the electron transport chain by giving direct access to the mitochondria.

- Objective: To measure pyruvate-driven respiration in cells with permeabilized plasma membranes.
- Cell Preparation: Cells (e.g., C2C12 myoblasts, primary neurons) are harvested and resuspended in a mitochondrial respiration medium (e.g., MiR05).[13]
- Permeabilization: The plasma membrane is selectively permeabilized using a mild detergent like digitonin. The optimal concentration is determined via titration to ensure the mitochondrial outer membrane remains intact.[14][15] This is often verified by testing the response to exogenous cytochrome c.[13][15]
- Assay Procedure (using an Oroboros Oxygraph or similar):
 - Permeabilized cells are added to the oxygenated chamber of the respirometer.
 - Substrates for Complex I are added, typically pyruvate (5 mM) and malate (0.5 mM), to initiate respiration.[6][12]
 - ADP is added to stimulate ATP synthesis (State 3 respiration).
 - The compound of interest (e.g., MSDC-0160, UK-5099) is titrated into the chamber to determine its inhibitory effect on pyruvate-driven respiration.
 - An uncoupler like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) is often added to measure the maximum capacity of the electron transport system.[6][12]
 - Inhibitors of specific complexes (e.g., rotenone for Complex I) can be added to dissect the respiratory chain.[14]
- Data Analysis: The rate of oxygen consumption (pmol O₂/s/million cells) is recorded continuously. The IC50 for respiratory inhibition is calculated from the dose-response curve



of the tested compound.

Extracellular Flux Analysis in Intact Cells

This high-throughput method measures real-time bioenergetics of living cells, providing a holistic view of cellular metabolism.

- Objective: To determine key parameters of mitochondrial respiration in intact cells.
- Cell Preparation: Cells are seeded into a specialized XF cell culture microplate and allowed to form a monolayer.[16]
- Assay Setup:
 - One hour before the assay, the cell growth medium is replaced with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
 - Cells are incubated in a CO₂-free incubator at 37°C to allow temperature and pH to equilibrate.[16]
- Assay Protocol (Seahorse XF Cell Mito Stress Test):
 - Basal Respiration: The instrument takes several baseline measurements of the oxygen consumption rate (OCR).
 - Injection 1 (Oligomycin): Oligomycin, an ATP synthase inhibitor, is injected. The resulting drop in OCR represents the portion of basal respiration that was linked to ATP production.
 [16]
 - Injection 2 (FCCP): The uncoupler FCCP is injected to collapse the proton gradient,
 disrupting the mitochondrial membrane potential and forcing the electron transport chain
 to function at its maximum rate. This reveals the maximal respiration.[16]
 - Injection 3 (Rotenone & Antimycin A): A combination of Complex I inhibitor (rotenone) and Complex III inhibitor (antimycin A) is injected to shut down all mitochondrial respiration.
 The remaining OCR is attributed to non-mitochondrial processes.[16]



 Data Analysis: The software calculates basal respiration, ATP production-coupled respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial oxygen consumption from the OCR measurements taken after each injection. The effect of a pre-treatment with MSDC-0160 would be observed as a change in these parameters, particularly a decrease in basal and maximal respiration when pyruvate is the primary substrate.

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